3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003008
InChI: InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-3,5-6H2
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile

CAS No.:

Cat. No.: VC18003008

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name 3-oxo-3-[4-(trifluoromethyl)piperidin-1-yl]propanenitrile
Standard InChI InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-3,5-6H2
Standard InChI Key REZVRHXQVMUIET-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(F)(F)F)C(=O)CC#N

Introduction

Chemical Identity and Structural Features

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile (IUPAC name: 3-oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile) is characterized by a propanenitrile backbone substituted with a ketone group at the 3-position and a 4-(trifluoromethyl)piperidin-1-yl moiety. Key features include:

PropertyValue/Description
Molecular FormulaC9_9H11_{11}F3_3N2_2O
Molecular Weight220.19 g/mol (calculated)
Canonical SMILESC1CN(CCC1C(F)(F)F)C(=O)CC#N
Key Functional GroupsNitrile, ketone, trifluoromethyl, piperidine

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety may participate in hydrogen bonding or serve as a synthetic handle for further modifications .

Synthetic Strategies

General Routes for Analogous Compounds

While no direct synthesis of 3-oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile has been reported, related nitriles are typically synthesized via:

  • Nucleophilic Acyl Substitution: Reaction of cyanoacetate derivatives with piperidine amines under basic conditions .

  • Coupling Reactions: Diazonium salt intermediates coupled with nitrile-containing precursors, as demonstrated in the synthesis of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile .

  • Post-Functionalization: Introduction of the trifluoromethyl group via radical or nucleophilic fluorination after piperidine ring formation .

Hypothetical Synthesis

A plausible route involves:

  • Step 1: Preparation of 4-(trifluoromethyl)piperidine via cyclization of 4-trifluoromethyl-pent-4-enamine.

  • Step 2: Condensation with ethyl cyanoacetate in the presence of a base (e.g., K2_2CO3_3) to form the ketonitrile intermediate.

  • Step 3: Purification via column chromatography (ethyl acetate/hexane) .

Physicochemical Properties

Predicted Properties

Based on analogs like 3-oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile (MW 297.28 g/mol) :

PropertyValue (Estimated)
LogP2.1–2.5 (indicating moderate lipophilicity)
Solubility<1 mg/mL in water; soluble in DMSO, DMF
Melting Point120–125°C (decomposes)

Spectroscopic Data

  • IR: Strong absorption at ~2240 cm1^{-1} (C≡N stretch), 1680 cm1^{-1} (C=O stretch) .

  • 1^1H NMR (CDCl3_3): δ 3.8–4.2 (m, piperidine CH2_2), 3.1–3.3 (m, COCH2_2CN), 2.6–2.8 (m, CF3_3-adjacent CH) .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield (>70%) and scalability.

  • Biological Screening: Evaluation against kinase targets (e.g., JAK2, EGFR) given the prevalence of nitriles in kinase inhibitors.

  • Crystallographic Studies: X-ray analysis to resolve binding modes with biological targets .

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